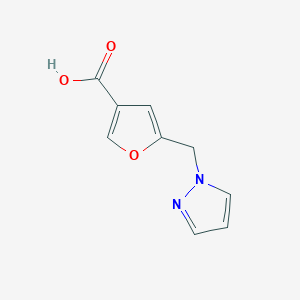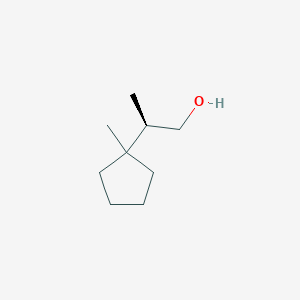![molecular formula C8H7BrN2 B2365425 2-Bromo-1-methylpyrrolo[3,2-c]pyridine CAS No. 1368161-73-2](/img/structure/B2365425.png)
2-Bromo-1-methylpyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-methylpyrrolo[3,2-c]pyridine” is a chemical compound that has elicited significant interest in the scientific community due to its potential uses in various fields, including medicinal chemistry, material science, and biological research1.
Synthesis Analysis
The synthesis of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is not explicitly mentioned in the search results. However, a related compound, 2-Bromopyridine, can be prepared from 2-aminopyridine via diazotization followed by bromination2.
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is not explicitly mentioned in the search results. However, the structure of a related compound, 2-Bromopyridine, is available345.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results. However, 2-Bromopyridine, a related compound, reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results. However, a related compound, 2-Bromopyridine, is a colorless liquid2.
Scientific Research Applications
Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods : The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
1H-Pyrrolo[3,2-c]-pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Field : Cancer Therapeutics
- Application : The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]-pyridine scaffold have been developed .
- Methods : The discovery and optimization of potent and selective MPS1 inhibitors were guided by structure-based design and cellular characterization of MPS1 inhibition .
- Results : The developed compound, CCT251455, is a potent and selective chemical tool that stabilizes an inactive conformation of MPS1 . It displays a favorable oral pharmacokinetic profile and shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
-
Thieno [3,2-c] Pyridine Derivatives
- Field : Medicinal Chemistry
- Application : Thieno [3,2-c] pyridine derivatives are a class of compounds that have been synthesized and studied for their therapeutic applications . They are biocompatible and are building blocks of various intermediates in organic synthesis .
- Methods : The synthesis of thieno [3,2-c] pyridine derivatives involves various chemical modifications .
- Results : Many thieno [3,2-c] pyridine-based derivatives are commercially available and possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
-
2-Pyrone Derivatives
- Field : Medicinal Chemistry
- Application : 2-Pyrone derivatives are present in natural products and can be synthesized by a diverse range of synthetic methods . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
- Methods : The synthesis of 2-Pyrone derivatives involves various synthetic methods, resulting in the formation of various derivatives through chemical modifications .
- Results : Many 2-Pyrone-based derivatives are commercially available and are biocompatible . They are building blocks of various intermediates in organic synthesis .
Safety And Hazards
The safety and hazards of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results.
Future Directions
The future directions of research on 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results. However, given its potential uses in various fields, it is likely that further research will continue to explore its properties and applications1.
properties
IUPAC Name |
2-bromo-1-methylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-2-3-10-5-6(7)4-8(11)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQPULVEKGLFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Br)C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methylpyrrolo[3,2-c]pyridine | |
CAS RN |
1368161-73-2 |
Source


|
| Record name | 2-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)


![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)




